6-Fluoro-3-formylchromone
Overview
Description
6-Fluoro-3-formylchromone is an organic compound with the molecular formula C10H5FO3. It is a derivative of chromone, characterized by the presence of a fluorine atom at the 6th position and a formyl group at the 3rd position on the chromone ring.
Mechanism of Action
Target of Action
It has been used in the synthesis of various fluorine-containing chromone-tetrazoles .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with other molecules to form new compounds .
Result of Action
It has been used in the synthesis of various compounds, suggesting it may have a role in chemical reactions .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme prolyl hydroxylase, which is involved in the hydroxylation of proline residues in collagen. This compound inhibits this enzyme, leading to reduced collagen synthesis. Additionally, it interacts with proteins involved in the NF-κB signaling pathway, modulating the expression of genes related to inflammation and immune response .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound causes cell cycle arrest in the G0/G1 phase and increases the expression of pro-apoptotic proteins such as Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound affects cellular metabolism by inhibiting the activity of key metabolic enzymes, leading to altered energy production and reduced cell viability.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It binds to the active site of prolyl hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen. This inhibition leads to reduced collagen synthesis and affects the structural integrity of the extracellular matrix . Additionally, this compound modulates the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. In in vitro studies, the inhibitory effects on cell proliferation and induction of apoptosis are observed within 24 to 72 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of collagen synthesis and persistent modulation of the NF-κB signaling pathway, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-tumor activities without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound also influences the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and proteins involved in collagen synthesis and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound to specific subcellular compartments, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-formylchromone typically involves the reaction of 3-formylchromone with fluorinating agents. One common method includes the use of alkyl isocyanides, which leads to the formation of fluorine-containing chromone derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, like column chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-formylchromone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6th position can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: The formyl group at the 3rd position can participate in condensation reactions, forming new carbon-carbon bonds.
Cycloadditions: The compound can undergo cycloaddition reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation Reactions: Aldehydes or ketones in the presence of base catalysts.
Cycloadditions: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
The major products formed from these reactions include various fluorine-containing chromone derivatives, which exhibit unique photophysical and chemical properties .
Scientific Research Applications
6-Fluoro-3-formylchromone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-Formylchromone
- 6-Methoxychromone-3-carboxaldehyde
- 6-Bromo-3-formylchromone
- 3-Formyl-6-nitrochromone
Uniqueness
6-Fluoro-3-formylchromone is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. This fluorine substitution enhances the compound’s stability and photophysical properties, making it particularly valuable in optoelectronic applications .
Properties
IUPAC Name |
6-fluoro-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMOTNEBIKURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350993 | |
Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69155-76-6 | |
Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?
A1: The crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals that the non-hydrogen atoms in the molecule are essentially coplanar []. This planar conformation is stabilized by π–π stacking interactions between the chromone units, which are observed along the a-axis direction of the crystal lattice [].
Q2: What types of intermolecular interactions are present in the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?
A2: In the crystal structure, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde molecules are linked together through a combination of C–H⋯O hydrogen bonds and π–π stacking interactions []. These interactions contribute to the formation of a three-dimensional network within the crystal [].
Q3: Has there been any research on the biological activity of 6-fluoro-3-formylchromone?
A4: While one study initially suggested potential anti-cancer activity of this compound in hepatocellular carcinoma cells [], this publication was later retracted []. The reasons for the retraction were not specified in the available abstracts.
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